

A Technical Guide to the Critical Micelle Concentration of Undeceth-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undeceth-3, a nonionic surfactant, finds extensive application in the pharmaceutical and cosmetic industries as an emulsifier, solubilizing agent, and wetting agent. A pivotal characteristic governing its efficacy in these roles is the Critical Micelle Concentration (CMC). The CMC is the concentration threshold at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This guide provides a comprehensive overview of the theoretical underpinnings of the CMC of **Undeceth-3**, detailed experimental protocols for its determination, and a structured presentation of relevant data. The methodologies discussed are particularly pertinent for researchers and professionals engaged in formulation science and drug delivery systems.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, at low concentrations, surfactant monomers primarily adsorb at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously assemble into organized colloidal structures called micelles to minimize the unfavorable interaction between their hydrophobic tails and water.[1][2] This phenomenon is accompanied by abrupt changes in various

physicochemical properties of the solution, which can be monitored to determine the CMC.[2]

The CMC is a critical parameter in drug development as it dictates the concentration at which a surfactant can effectively solubilize poorly water-soluble drugs within the hydrophobic cores of the micelles, thereby enhancing their bioavailability. For **Undeceth-3**, a polyoxyethylene ether of undecyl alcohol, understanding its CMC is essential for optimizing formulations and ensuring product stability and performance.

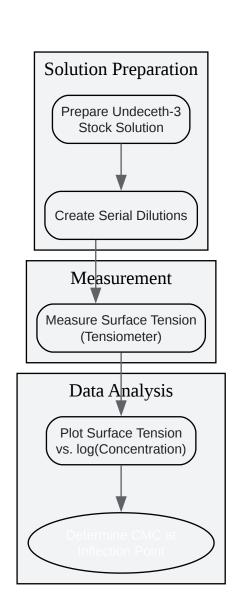
Physicochemical Properties of Undeceth-3

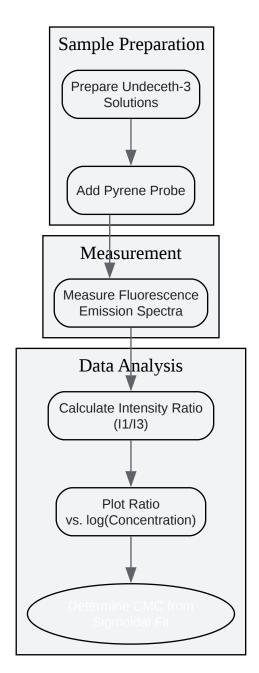
Property	- Value/Description	Source
Chemical Name	Polyethylene Glycol (3) Undecyl Ether	[4]
Synonyms	Tomadol 1-3, Neodol 1-3, Genapol UD 030	[5]
Molecular Formula	C17H36O4	[5]
Molecular Weight	304.5 g/mol	[5]
Туре	Nonionic Surfactant	[6]
Functions	Emulsifying agent, Skin conditioning agent, Surfactant	[6][7]

Experimental Determination of the CMC of Undeceth-3

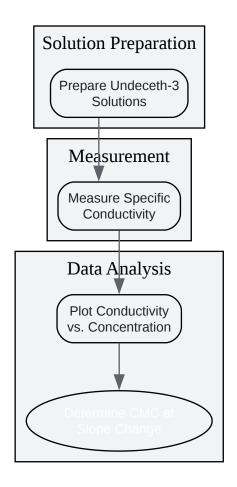
While a specific, universally cited CMC value for **Undeceth-3** is not readily available in the public domain and can be influenced by factors such as temperature, purity, and the presence of electrolytes, it can be precisely determined through various experimental techniques. The following sections detail the protocols for the most common and appropriate methods for nonionic surfactants like **Undeceth-3**.

Surface Tensiometry




This is the most direct and widely used method for determining the CMC of all classes of surfactants, including nonionic ones.[8] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1]

Experimental Protocol:


- Preparation of Stock Solution: Prepare a concentrated stock solution of Undeceth-3 in deionized water (e.g., 10 mM).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC. The concentration intervals should be smaller in the region where the CMC is anticipated.
- Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the experiment.[1]
- Data Analysis: Plot the surface tension (y) as a function of the logarithm of the **Undeceth-3** concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. deascal.com [deascal.com]
- 5. Undeceth-3 | C17H36O4 | CID 10040734 PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. specialchem.com [specialchem.com]
- 8. justagriculture.in [justagriculture.in]
- To cite this document: BenchChem. [A Technical Guide to the Critical Micelle Concentration of Undeceth-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192067#critical-micelle-concentration-cmc-ofundeceth-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com